molecular formula C8H6F3NO3 B3015772 2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid CAS No. 2220208-80-8

2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid

Cat. No.: B3015772
CAS No.: 2220208-80-8
M. Wt: 221.135
InChI Key: HJPROZVWPZTPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

The synthesis of 2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)pyridine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or other transition metals.

    Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid can be compared with other similar compounds, such as:

    2-[2-Oxo-4-(methyl)pyridin-1-yl]acetic acid: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-[2-Oxo-4-(chloromethyl)pyridin-1-yl]acetic acid:

    2-[2-Oxo-4-(bromomethyl)pyridin-1-yl]acetic acid: Similar to the chloromethyl derivative, this compound exhibits different reactivity due to the presence of a bromomethyl group.

Properties

IUPAC Name

2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-12(4-7(14)15)6(13)3-5/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPROZVWPZTPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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